molecular formula C7H4BrClN2 B2916364 6-Amino-2-bromo-3-chlorobenzonitrile CAS No. 1934421-15-4

6-Amino-2-bromo-3-chlorobenzonitrile

Cat. No.: B2916364
CAS No.: 1934421-15-4
M. Wt: 231.48
InChI Key: FTLQTMJDWBPFGI-UHFFFAOYSA-N
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Description

6-Amino-2-bromo-3-chlorobenzonitrile (CAS 1934421-15-4) is a high-purity, multi-functionalized aromatic compound supplied for advanced research and development applications. With a molecular formula of C 7 H 4 BrClN 2 and a molecular weight of 231.48 g/mol , this compound serves as a valuable synthetic intermediate. Its structure features three distinct reactive sites: an electron-donating amino group, an electron-withdrawing nitrile group, and two different halogen substituents (bromine and chlorine). This unique combination allows it to participate in a wide array of chemical transformations, particularly in metal-catalyzed cross-coupling reactions, where the bromine can be selectively manipulated . The nitrile functional group is of significant interest in medicinal chemistry . It is highly biocompatible and metabolically robust, often passing through the body unchanged . In drug discovery, the nitrile group can act as a key hydrogen bond acceptor, mimicking carbonyl groups or other oxygen-containing functionalities to optimize interactions with enzyme active sites, such as forming bonds with serine, glutamine, or arginine residues . It can also function as a bioisostere for ketones or alkynes, improving the pharmacokinetic properties of drug candidates, including enhanced solubility and metabolic stability . As such, this chemical is a critical building block in scientific research for developing potential pharmaceuticals, including kinase inhibitors and aromatase inhibitors, as well as in the synthesis of more complex organic molecules and functional materials . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-2-bromo-3-chlorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-7-4(3-10)6(11)2-1-5(7)9/h1-2H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTLQTMJDWBPFGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)C#N)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-bromo-3-chlorobenzonitrile typically involves the introduction of amino, bromo, and chloro groups onto a benzonitrile core. One common method is the halogenation of 2-amino-3-chlorobenzonitrile, followed by bromination under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as iron or copper salts to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-bromo-3-chlorobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The amino, bromo, and chloro groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted benzonitriles, amines, and halogenated derivatives, depending on the specific reaction conditions .

Scientific Research Applications

6-Amino-2-bromo-3-chlorobenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Amino-2-bromo-3-chlorobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects. The presence of amino, bromo, and chloro groups allows it to form strong interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares 6-Amino-2-bromo-3-chlorobenzonitrile with four analogs based on substituent positions, molecular properties, and applications:

Compound Name Molecular Formula Substituent Positions Molecular Weight (g/mol) CAS Number Price (USD/g) Key Applications
This compound C₇H₄BrClN₂ 2-Br, 3-Cl, 6-NH₂ 246.48 Not available N/A Research chemical, organic synthesis
6-Amino-3-bromo-2-fluorobenzonitrile C₇H₄BrFN₂ 3-Br, 2-F, 6-NH₂ 215.02 845866-92-4 N/A Organic synthesis
3-Bromo-6-chloro-2-fluorobenzonitrile C₇H₂BrClFN 3-Br, 6-Cl, 2-F 248.45 Not available 207.00 Pharmaceutical intermediates
2,6-Dichlorobenzonitrile C₇H₃Cl₂N 2-Cl, 6-Cl 172.01 Not available 2.60 Industrial applications
2-Amino-5-chlorobenzonitrile C₇H₅ClN₂ 2-NH₂, 5-Cl 152.58 5922-60-1 N/A Synthetic intermediate
Key Observations:

Substituent Effects: Halogen Type and Position: Bromine and chlorine substituents increase molecular weight and steric bulk compared to fluorine. For example, 3-bromo-6-chloro-2-fluorobenzonitrile (248.45 g/mol) is heavier than 2,6-dichlorobenzonitrile (172.01 g/mol) due to bromine’s higher atomic mass . Amino Group Placement: The amino group at position 6 (as in the target compound) may enhance solubility and reactivity in nucleophilic substitution reactions compared to amino groups at position 2 (e.g., 2-amino-5-chlorobenzonitrile) .

Cost Implications :

  • Brominated and fluorinated derivatives (e.g., 3-bromo-6-chloro-2-fluorobenzonitrile at $207/g) are significantly costlier than chlorinated analogs (e.g., 2,6-dichlorobenzonitrile at $2.6/g), reflecting the expense of halogenation reagents and purification challenges .

Biological Activity

6-Amino-2-bromo-3-chlorobenzonitrile (C₇H₅BrClN₂) is an organic compound that belongs to the class of halogenated benzonitriles. Its structure includes a benzene ring with an amino group, a bromine atom, and a chlorine atom, alongside a nitrile functional group. This unique combination of substituents suggests potential biological activities, particularly in medicinal chemistry.

The molecular structure of this compound allows for various interactions with biological systems:

  • Amino Group (-NH₂) : Capable of forming hydrogen bonds, enhancing interactions with biological molecules.
  • Halogen Substituents (Br and Cl) : These can participate in halogen bonding, which may influence the compound's reactivity and biological effects.

These functional groups suggest that this compound could modulate enzyme activities and receptor interactions, leading to diverse biological effects .

Biological Activities

Research indicates that compounds structurally similar to this compound have exhibited various biological activities:

  • Anticancer Properties : Similar halogenated compounds have been investigated for their potential to inhibit cancer cell proliferation. The presence of both amino and halogen groups often enhances anticancer activity through multiple mechanisms .
  • Antimicrobial Activity : Compounds in this class have shown effectiveness against certain bacterial strains. The bromine and chlorine substituents may enhance the compound's ability to penetrate bacterial cell walls, thus exhibiting antibacterial properties .
  • Anti-inflammatory Effects : Some derivatives have been noted for their anti-inflammatory capabilities, potentially useful in treating conditions characterized by inflammation .

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, a comparison with similar compounds is essential:

Compound NameStructural FeaturesUnique Aspects
2-Bromo-3-chlorobenzonitrileBromine and chlorine on the benzeneLacks amino group; primarily used in organic synthesis
6-Amino-2-bromo-5-chlorobenzonitrileAdditional chlorine at position 5May exhibit different biological activities due to substitution pattern
2-Amino-4-bromo-5-chlorobenzonitrileDifferent substitution patternPotentially different reactivity and biological activity

The unique combination of halogen and amino functionalities in this compound may significantly influence its reactivity and biological properties compared to these similar compounds .

Q & A

Q. What synthetic routes are recommended for preparing 6-Amino-2-bromo-3-chlorobenzonitrile?

Answer:

  • Stepwise halogenation and amination : Start with a nitrile precursor (e.g., 2-bromo-3-chlorobenzonitrile) and introduce the amino group via catalytic amination (e.g., using Pd/C or Cu catalysts under ammonia gas). Monitor reaction progress via TLC or HPLC .
  • Protection strategies : Protect the nitrile group during bromination/chlorination to avoid side reactions. For example, use tert-butyl protection, followed by deprotection with acidic conditions .
  • Key considerations : Maintain inert atmospheres (N₂/Ar) to prevent oxidation of the amino group.

Q. How should researchers characterize the purity and structural identity of this compound?

Answer:

  • Chromatography : HPLC with UV detection (≥95% purity threshold, C18 column, acetonitrile/water mobile phase) .
  • Spectroscopy :
    • 1H/13C NMR (in DMSO-d₆): Identify aromatic protons (δ 6.8–7.5 ppm), amino protons (δ 5.5–6.0 ppm, broad), and nitrile carbon (δ ~115 ppm) .
    • IR : Compare with reference spectra for -CN (~2240 cm⁻¹), -NH₂ (~3400 cm⁻¹), and halogen stretching bands .
  • Melting point : Cross-check with analogs (e.g., 4-Bromo-2-chlorobenzonitrile melts at 67–68°C) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity?

Answer:

  • Functional selection : Use hybrid functionals like B3LYP (exact exchange + gradient corrections) for accurate thermochemical data (e.g., atomization energy deviations <3 kcal/mol) .
  • Key calculations :
    • HOMO-LUMO gaps to assess electrophilicity.
    • Electrostatic potential maps to identify nucleophilic/electrophilic sites.
  • Validation : Compare computed vibrational spectra (IR) with experimental data to refine basis sets (e.g., 6-31G*) .

Table 1 : DFT Functional Performance Comparison

FunctionalAverage Deviation (kcal/mol)Best Use Case
B3LYP2.4Thermochemistry, kinetics
Gradient-corrected>5.0Less accurate for small molecules

Q. How can contradictory data on halogen substituent reactivity be resolved?

Answer:

  • Case study : Discrepancies in Suzuki coupling yields between -Br and -Cl positions.
  • Methodology :
    • Competitive experiments : React equimolar Br/Cl analogs under identical conditions to quantify substituent effects.
    • Kinetic analysis : Use Arrhenius plots to compare activation energies for Br vs. Cl substitution .
  • Outcome : Steric hindrance from -Cl may dominate over electronic effects in Pd-catalyzed reactions .

Q. What strategies optimize regioselectivity in further functionalization?

Answer:

  • Amino group protection : Use Boc or Fmoc groups to prevent undesired electrophilic attack .
  • Directing groups : Introduce temporary substituents (e.g., -SO₃H) to steer cross-coupling reactions toward specific positions .
  • Steric maps : Generate DFT-derived steric maps to predict accessibility of reaction sites .

Data Contradiction Analysis

Q. How to address inconsistencies in reported melting points or spectral data?

Answer:

  • Root causes : Impurities (e.g., residual solvents), polymorphic forms, or instrumentation variability.
  • Resolution workflow :
    • Reproduce synthesis/purification steps (e.g., recrystallize from ethanol/water ).
    • Cross-validate with multiple techniques (e.g., DSC for melting behavior, XRPD for crystallinity) .
    • Compare with structurally similar compounds (e.g., 4-Bromo-2-chlorobenzonitrile ).

Methodological Resources

  • DFT protocols : B3LYP/6-31G* for geometry optimization; LANL2DZ basis set for heavy atoms (Br, Cl) .
  • Synthetic references : Analogous procedures for 2-Amino-6-bromobenzonitrile (CAS 77326-62-6) .
  • Safety : Follow R-phrases (e.g., R20/21/22 for toxicity) and store in amber vials at 4°C .

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